(Cyclobutyldisulfanyl)cyclobutane

Description

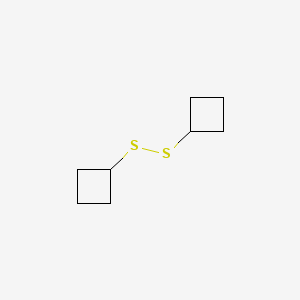

Structure

3D Structure

Properties

IUPAC Name |

(cyclobutyldisulfanyl)cyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14S2/c1-3-7(4-1)9-10-8-5-2-6-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYPZUPINIWMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)SSC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Cyclobutyldisulfanyl Cyclobutane

Rotational Spectroscopy for Precise Molecular Geometry and Conformational Analysis

Rotational spectroscopy stands as a powerful tool for obtaining high-precision data on the geometric structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, it is possible to determine rotational constants, from which internuclear distances and bond angles can be derived with exceptional accuracy.

Determination of C-S-S-C Dihedral Angles and Bond Lengths

Precise measurements of the C-S and S-S bond lengths would also be a key outcome. Ab initio calculations on similar molecules like dimethyl disulfide and diethyl disulfide have provided theoretical bond lengths which serve as a good reference. psu.edu For instance, the S-S bond length in relaxed disulfides is typically around 2.04 Å.

| Parameter | Expected Value/Range | Basis of Estimation |

| C-S-S-C Dihedral Angle | ~90° (with potential deviation due to steric hindrance) | General value for unstrained disulfides nih.gov |

| S-S Bond Length | ~2.04 Å | Theoretical calculations on dialkyl disulfides psu.edu |

| C-S Bond Length | ~1.82 Å | Theoretical calculations on dialkyl disulfides psu.edu |

Identification and Characterization of Conformational Isomers

The flexibility around the C-S bonds allows for the existence of multiple conformational isomers for (Cyclobutyldisulfanyl)cyclobutane. These conformers arise from the different possible orientations of the cyclobutyl rings relative to the C-S-S-C backbone. Rotational spectroscopy is uniquely capable of distinguishing between these different conformers, as each will have a distinct set of rotational constants and therefore a unique microwave spectrum. The relative intensities of the spectral lines can also provide information about the relative populations of these conformers at the temperature of the experiment. The analysis would be analogous to studies on other disubstituted cyclic compounds where different conformers are identified. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Conformational Landscapes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the conformational states of molecules by probing their characteristic vibrational modes. mpg.denih.gov

Assignment of Characteristic S-S and C-S Stretching Frequencies

The S-S and C-S stretching vibrations are particularly sensitive to the conformational state of the disulfide moiety. nih.govumich.edu In Raman spectroscopy, the S-S stretch typically appears as a strong band in the region of 500-540 cm⁻¹, while the C-S stretches are found in the 600-700 cm⁻¹ range. oup.com The exact frequencies of these vibrations are correlated with the conformation around the C-S bonds. nih.gov For dialkyl disulfides, the existence of multiple bands in the S-S stretching region is often indicative of the presence of rotational isomers. oup.com For this compound, one would expect to observe distinct S-S and C-S stretching frequencies for each stable conformer.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| S-S Stretch | 500 - 540 | Sensitive to the C-S-S-C dihedral angle and C-S bond conformation. oup.comnih.gov |

| C-S Stretch | 600 - 700 | Correlates with the conformation around the C-C-S-S linkage. nih.govumich.edu |

Temperature-Dependent Spectroscopic Investigations

By recording vibrational spectra at different temperatures, it is possible to study the equilibrium between different conformers. As the temperature changes, the relative populations of the conformers will shift according to the Boltzmann distribution. This will manifest as changes in the relative intensities of the vibrational bands associated with each conformer. Such studies allow for the determination of the enthalpy and entropy differences between the conformers, providing a detailed picture of the molecule's conformational energy landscape. High-resolution infrared spectroscopy studies on related molecules like cyclobutane (B1203170) have demonstrated the power of temperature-dependent measurements in understanding complex vibrational spectra. dtic.mildtic.mil

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways

High-resolution mass spectrometry is a crucial technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. gre.ac.uk The fragmentation pattern provides a fingerprint of the molecule's structure.

For dialkyl disulfides, a common fragmentation pathway involves the cleavage of the C-S or S-S bonds. cdnsciencepub.com Another significant fragmentation process is the intramolecular hydrogen transfer, leading to the formation of protonated alkyl hydrosulfides (RSSH⁺). cdnsciencepub.comtandfonline.com In the case of this compound, the molecular ion ([C₈H₁₄S₂]⁺˙) would be expected to undergo several characteristic fragmentation reactions.

A plausible fragmentation pathway would involve the initial cleavage of the S-S bond to produce the cyclobutylthio radical ([C₄H₇S]˙) and the cyclobutylthiyl cation ([C₄H₇S]⁺). Alternatively, cleavage of a C-S bond could lead to a cyclobutyl cation ([C₄H₇]⁺) and a cyclobutyldisulfanyl radical ([C₄H₇S₂]˙). The cyclobutyl cation itself can undergo further fragmentation. docbrown.info The observation of ions resulting from hydrogen rearrangement would also be anticipated, consistent with the behavior of other dialkyl disulfides. cdnsciencepub.comtandfonline.com

Analysis of Intramolecular Hydrogen Transfer Reactions

Intramolecular hydrogen transfer (IHT) is a fundamental reaction that can occur in molecules containing both a hydrogen-donor and a hydrogen-acceptor moiety. In the context of this compound, such reactions are not expected to be a dominant pathway under normal conditions due to the absence of conventional hydrogen bond donors (like -OH or -NH) directly participating in a sterically favorable arrangement with an acceptor.

However, the study of analogous systems reveals that even unconventional hydrogen bonds can facilitate such transfers, often initiated by photoexcitation. nih.gov The excited-state intramolecular proton-transfer (ESIPT) process, for instance, has been observed in molecules with thiol (-SH) groups, which are chemically related to disulfides. nih.gov For this compound, any potential IHT would likely involve the transfer of a hydrogen atom from one of the cyclobutyl rings to a sulfur atom, a process that would have a significant energy barrier. The kinetics of such reactions are often studied over a wide temperature range to understand the underlying mechanisms, including quantum tunneling effects. nih.gov The Arrhenius curves for these reactions can provide critical data on activation energies and pre-exponential factors, which are key parameters in mechanistic models like the Bell-Limbach tunneling model. nih.gov

Characterization of Carbon-Sulfur Bond Cleavage Products

The cleavage of carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds is a key aspect of the chemistry of disulfides. Mass spectrometry is a primary tool for studying the fragmentation of molecules, providing direct insight into bond stabilities. Upon electron ionization, this compound is expected to undergo fragmentation through several pathways.

The weakest bond in the molecule is the S-S bond, and its cleavage would lead to the formation of a cyclobutylthio radical. The subsequent or concurrent cleavage of the C-S bond is also a highly probable event. This type of cleavage has been observed in complex thioethers, often facilitated by transition metals. rsc.org In the mass spectrum, the fragmentation of cyclobutane itself prominently features the loss of ethene (C₂H₄), resulting in a base peak at m/z 28. docbrown.info A similar fragmentation pattern can be anticipated for the cyclobutyl fragments of the parent molecule.

The analysis of potential cleavage products is crucial for understanding the molecule's reactivity and degradation pathways.

Table 1: Hypothetical Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Formula | m/z (Mass-to-Charge Ratio) | Origin |

| Cyclobutylthiyl cation | [C₄H₇S]⁺ | 87 | Cleavage of the S-S bond and loss of a cyclobutyl radical |

| Cyclobutyl cation | [C₄H₇]⁺ | 55 | Cleavage of the C-S bond |

| Ethene radical cation | [C₂H₄]⁺• | 28 | Fragmentation of the cyclobutyl ring docbrown.info |

| Thioformyl cation | [CHS]⁺ | 45 | Rearrangement and fragmentation |

Note: This table is predictive and based on established fragmentation principles for related chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure and dynamic processes of molecules in solution.

The four-membered cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering creates two distinct proton environments: axial and equatorial. For a monosubstituted cyclobutane, this leads to a dynamic equilibrium between two conformers where the substituent is either in an axial or an equatorial position. nih.gov

In this compound, each cyclobutyl ring will exhibit this conformational isomerism. The analysis of proton-proton coupling constants (J-couplings) in the ¹H NMR spectrum is critical for characterizing this behavior. Specifically, the four-bond couplings (⁴JHH) show a strong dependence on the dihedral angle; for instance, ⁴J(eq-eq) is approximately 5 Hz, while ⁴J(ax-ax) is near 0 Hz. nih.gov By measuring these couplings, the equilibrium constant between the axial and equatorial conformers can be determined. The temperature dependence of NMR spectra can also reveal information about the energy barriers of this ring-flipping process. researchgate.net

Beyond one-dimensional ¹H NMR, a suite of advanced 2D NMR techniques is necessary for unambiguous structural assignment.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each cyclobutyl ring, confirming the connectivity of the hydrogen atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the C-S-S-C linkage by observing correlations from the protons on the carbon adjacent to the sulfur, to the sulfur-bearing carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of atoms. For this compound, NOESY can help determine the relative orientation of the two cyclobutyl rings and distinguish between different stereoisomers (e.g., syn vs. anti isomers). researchgate.net

Dielectric Relaxation Spectroscopy for Intramolecular Dynamics and Energy Barriers

For this compound, DRS experiments would be expected to reveal at least two relaxation processes:

A slower process corresponding to the tumbling of the entire molecule.

A faster process related to the internal rotation around the C-S and S-S bonds, as well as the puckering motion of the individual cyclobutyl rings.

By analyzing the dielectric loss spectra at various temperatures, it is possible to construct an Arrhenius plot and determine the activation energy barriers for these distinct intramolecular motions. This technique is particularly valuable for understanding the dynamics in the supercooled liquid state, approaching the glass transition. aps.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. nasa.govresearchgate.net

When analyzing a sample of this compound, XPS would provide a spectrum with peaks corresponding to the core-level electrons of carbon and sulfur.

Carbon (C 1s): The C 1s peak would primarily appear at a binding energy characteristic of C-C and C-H bonds (~284.8 eV). A smaller, slightly shifted component corresponding to the C-S bond would also be present at a higher binding energy.

Sulfur (S 2p): The S 2p peak is particularly informative. It appears as a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling. The binding energy of the S 2p₃/₂ peak for a disulfide is typically around 163-164 eV. This value is distinct from other sulfur oxidation states like sulfones or sulfates, which appear at much higher binding energies. ntu.edu.tw Therefore, XPS can unequivocally confirm the presence of the disulfide linkage on the surface.

XPS is a powerful tool for verifying the chemical integrity of the compound on surfaces, detecting oxidation or degradation, and analyzing its interaction with substrates. frontiersin.orgresearchgate.net

Table 2: Expected XPS Core-Level Binding Energies for this compound

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~284.8 |

| Carbon | C 1s | C-S | ~285.5 - 286.5 |

| Sulfur | S 2p₃/₂ | C-S-S-C | ~163.0 - 164.0 |

Note: These are typical binding energy ranges and can vary slightly based on instrument calibration and sample charging.

Reactivity and Chemical Transformations of Cyclobutyldisulfanyl Cyclobutane

Disulfide Bond Cleavage and Formation Dynamics

The disulfide bond is the most reactive site in the (cyclobutyldisulfanyl)cyclobutane molecule. Its cleavage and formation are central to its chemical transformations, proceeding primarily through redox reactions or thiol-disulfide exchange.

The disulfide linkage is redox-active. It can be cleaved via reduction to form two thiol groups or oxidized at the sulfur atoms.

Reductive Scission: The reduction of the disulfide bond in this compound leads to the formation of two molecules of cyclobutanethiol. This transformation involves the cleavage of the S-S bond and the addition of two hydrogen atoms. Common laboratory reagents for this purpose include metal hydrides such as sodium borohydride (B1222165) and lithium aluminum hydride. The general mechanism for disulfide reduction is crucial in various biological and chemical systems. Mechanistic studies on simple disulfides, like diethyl disulfide, have shown that cleavage can proceed through different pathways depending on the conditions. For instance, in the presence of a nucleophile like a hydroxide (B78521) ion, a bimolecular nucleophilic substitution (S_N2) at one of the sulfur atoms is a common pathway. ub.edu Alternatively, under mechanochemical stress, unimolecular C-S or S-S bond rupture can occur. ub.edu

Oxidative Scission: The sulfur atoms in the disulfide bond can be oxidized to various higher oxidation states. Treatment with mild oxidizing agents like hydrogen peroxide or peroxy acids typically yields thiosulfinates (R-S(O)-S-R) as the initial product. nih.gov Further oxidation can lead to thiosulfonates (R-SO₂-S-R) and ultimately to the cleavage of the S-S bond to form sulfonic acids (R-SO₃H). nih.gov The reactivity of disulfides towards oxidants can vary significantly based on their structure. nih.gov

Thiol-disulfide exchange is a fundamental reaction for disulfides, involving the attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'). This results in the formation of a new disulfide and a new thiolate. researchgate.net

Kinetics: The rate of thiol-disulfide exchange is highly dependent on several factors, most notably the pH of the medium. The attacking species is the nucleophilic thiolate anion, not the protonated thiol. researchgate.net Therefore, the reaction rate increases with pH as the concentration of the thiolate form rises. The relationship between the rate and the pKₐ of the attacking thiol is complex; while a lower pKₐ means a higher thiolate concentration at a given pH, higher pKₐ thiols are generally more nucleophilic. researchgate.net

Thermodynamics: The thermodynamics of the exchange are influenced by the stability of the disulfide bonds involved. nih.gov In the context of dithiols reacting to form cyclic disulfides, ring strain plays a major thermodynamic role. The formation of five- and six-membered cyclic disulfides from an acyclic dithiol is generally favored, with six-membered rings being particularly stable. harvard.edu For this compound, the exchange reaction with a thiol (R-SH) would be governed by the relative stability of the mixed disulfide (cyclobutyl-S-S-R) versus the starting disulfide and the new disulfide (R-S-S-R).

| Factor | Influence on Thiol-Disulfide Exchange Rate | Reference |

|---|---|---|

| pH | Rate increases with higher pH due to increased concentration of the nucleophilic thiolate anion. | rug.nl |

| Thiol pKₐ | A lower pKₐ increases thiolate concentration, but higher pKₐ thiolates are intrinsically more nucleophilic. The net effect depends on the specific system. | researchgate.net |

| Steric Hindrance | Increased steric bulk around the disulfide bond or the attacking thiol can decrease the reaction rate. | kit.edu |

| Ring Strain | Strain in a cyclic disulfide can increase its reactivity and thus the rate of exchange. | nih.govnih.gov |

| Solvent | The solvent can influence reaction rates by stabilizing or destabilizing transition states and affecting thiol pKₐ. | ub.edu |

Influence of Cyclobutyl Ring Strain on Disulfide Reactivity

Cyclobutane (B1203170) is characterized by significant angle strain, as its internal C-C-C bond angles of ~90° are a substantial deviation from the ideal 109.5° for sp³-hybridized carbon. doubtnut.com This strain energy makes the ring and its derivatives more reactive than their acyclic or larger-ring counterparts like cyclohexane. libretexts.org This inherent strain has a pronounced effect on the adjacent disulfide bond in this compound.

Ring strain can significantly accelerate nucleophilic substitution reactions at the disulfide bond. Studies on various cyclic disulfides have shown that strained rings are more reactive. nih.govgithub.io The strain in the ring system can favor the geometry of the transition state for nucleophilic attack. For an S_N2 reaction at a sulfur atom, a linear arrangement of the nucleophile, the attacked sulfur, and the leaving sulfur is required in the transition state. nih.gov Ring strain can pre-distort the ground state of the molecule towards this transition state geometry, thereby lowering the activation energy. rsc.org

Research comparing cyclic disulfides of different ring sizes has demonstrated that five-membered ring disulfides are particularly reactive, even more so than six-membered rings. nih.gov This enhanced reactivity is attributed to an optimal alignment of molecular orbitals in the five-membered ring that stabilizes the transition state. nih.gov While this compound is not itself a cyclic disulfide, the strain imposed by the cyclobutyl groups is expected to increase the accessibility and reactivity of the disulfide bond to nucleophilic attack compared to an unstrained analogue like di-tert-butyl disulfide.

Ring strain generally leads to weaker and more labile bonds. libretexts.org In the case of this compound, the strain in the four-membered rings influences the adjacent C-S bonds, which in turn affects the S-S bond. Theoretical studies have shown that ring strain makes electron attachment to cyclic disulfides more favorable, indicating an increased lability. github.io This suggests that the disulfide bond in this compound would be easier to cleave, both homolytically (to form radicals) and heterolytically (via reduction), compared to disulfides with unstrained alkyl groups. Disulfide bonds that are under torsional strain are known to be more susceptible to reduction. nih.gov The puckered conformation of the cyclobutane ring and its influence on the C-S-S-C dihedral angle could contribute to such torsional strain, making the disulfide bond more labile.

| Property | Effect of Cyclobutyl Ring Strain | Reference |

|---|---|---|

| Reactivity to Nucleophiles | Increased reactivity due to ground-state destabilization and potential stabilization of the S_N2 transition state. | nih.govgithub.io |

| Disulfide Bond Lability | Increased lability; the bond is likely weaker and more easily cleaved. | nih.gov |

| Reducibility | Enhanced reducibility, as ring strain makes the disulfide more susceptible to cleavage by reducing agents. | github.io |

Photochemistry of Organodisulfides: Relevance to this compound

The study of photochemical reactions offers insights into transformations initiated by light. Both the disulfide bond and the cyclobutane rings are moieties with known photochemical reactivity.

Organodisulfides are known to be susceptible to cleavage upon exposure to ultraviolet (UV) light. rsc.org The absorption of a photon promotes the molecule to an excited electronic state, which can lead to the homolytic cleavage of the relatively weak S-S bond (bond energy of ~270 kJ/mol). github.io This process generates two thiyl radicals (cyclobutyl-S•).

R-S-S-R + hν → 2 R-S•

These highly reactive thiyl radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or addition to unsaturated bonds. The detailed mechanism of disulfide photolysis is complex, with evidence suggesting the involvement and competition of multiple excited singlet and triplet states in the relaxation and dissociation pathway. rsc.org

The cyclobutane rings themselves are often synthesized via photochemical [2+2] cycloaddition reactions of alkenes, a testament to the utility of photochemistry in creating strained ring systems. nih.govcollege-de-france.frnih.gov While this is related to the synthesis of the compound's carbon skeleton rather than its reactivity, it underscores the relevance of photochemistry to this class of molecules. The photochemical behavior of this compound would likely be dominated by the S-S bond cleavage, as it is the weakest covalent bond in the molecule.

UVC-Induced Photodissociation Pathways and Kinetics

The exposure of disulfides to ultraviolet (UV) radiation, particularly in the UVC range (200-280 nm), initiates the homolytic cleavage of the sulfur-sulfur bond. This process results in the formation of two thiyl radicals (RS•). For this compound, this photodissociation can be represented as:

Cyclobutyl-S-S-Cyclobutyl + hν (UVC) → 2 Cyclobutyl-S•

Ultrafast Spectroscopic Probes of Excited State Dynamics

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy operating on femtosecond to picosecond timescales, are instrumental in probing the dynamics of molecules in their excited states. nih.govrsc.orgmdpi.comnih.gov These methods allow for the real-time observation of bond-breaking and bond-forming processes following photoexcitation.

For this compound, upon absorption of a UV photon, the molecule is promoted to an electronically excited state. The primary event is the population of a dissociative state, leading to the rapid cleavage of the S-S bond. Ultrafast spectroscopy can track the disappearance of the initial excited state signature and the concurrent appearance of the absorption features corresponding to the cyclobutylthiyl radical (Cyclobutyl-S•).

The dynamics of such processes are often influenced by the surrounding solvent environment and any spatial constraints. nih.gov For instance, studies on other molecules have shown that confinement can slow down isomerization and other structural rearrangements. nih.gov In the case of this compound, the bulky cyclobutyl groups may influence the recombination dynamics of the geminate radical pair, potentially favoring diffusion of the radicals away from each other. The entire process, from excitation to bond cleavage, typically occurs on a sub-picosecond timescale. mdpi.com

Electrochemical Behavior and Redox Chemistry of Cyclobutyl Disulfides

The redox chemistry of disulfides is fundamental to their role in various chemical and biological processes. nih.govresearchgate.net Electrochemical methods provide a powerful means to quantify the thermodynamic and kinetic parameters of their reduction and oxidation.

Cyclic Voltammetry and Determination of Redox Potentials

Cyclic voltammetry (CV) is a key electrochemical technique used to study electron transfer processes. libretexts.org When applied to disulfides like this compound, CV reveals the potential at which reduction occurs. The reduction of a disulfide bond is typically an irreversible process due to the rapid cleavage of the resulting disulfide radical anion. nih.gov

The process can be described as a stepwise ECE (Electron transfer, Chemical step, Electron transfer) mechanism or a concerted dissociative electron transfer. nih.govStep 1 (Electron Transfer): Cyclobutyl-S-S-Cyclobutyl + e⁻ → [Cyclobutyl-S-S-Cyclobutyl]•⁻ Step 2 (Chemical Step - Bond Cleavage): [Cyclobutyl-S-S-Cyclobutyl]•⁻ → Cyclobutyl-S• + Cyclobutyl-S⁻

The standard reduction potential (E°) of the RSSR/RSSR•⁻ couple is a critical thermodynamic parameter. However, due to the instability of the radical anion, direct measurement is challenging. Instead, E° can be determined by analyzing the relationship between the peak potential (Ep) and the transfer coefficient (α) obtained from cyclic voltammograms at varying scan rates. nih.gov For a homologous series of disulfides, these potentials are strongly influenced by the electronic and steric properties of the substituents. nih.govrsc.org

Below is a table of representative standard reduction potentials for various disulfides, illustrating the range of values observed.

| Disulfide Compound | Standard Reduction Potential (E°) vs. NHE (V) |

| Di-tert-butyl disulfide | -1.55 |

| Dicyclohexyl disulfide | -1.49 |

| Cysteine | -1.38 |

| Dibenzyldisulfide | -1.14 |

| Diphenyl disulfide | -0.76 |

| Data sourced from studies on homologous series of disulfides. nih.gov |

Generation and Reactivity of Disulfide Radical Anions

The one-electron reduction of a disulfide yields a disulfide radical anion (RSSR•⁻). nih.govresearchgate.net This species is highly reactive and typically short-lived. The electron enters the σ* antibonding orbital of the S-S bond, leading to its facile cleavage. nih.gov The rate constants for the dissociation of disulfide radical anions can be very high, in the range of 10⁵ to 10⁶ s⁻¹. nih.gov

The disulfide radical anion is a potent reducing agent, or "super-reductant." nih.govrsc.org For example, the cysteine disulfide radical anion is one of the most powerful reducing cofactors in biology. nih.govrsc.org The reactivity of the this compound radical anion would be analogous, capable of reducing other species in solution before it dissociates. Its reactivity is central to its role in radical-mediated transformations, both in synthetic chemistry and in biological systems where it can participate in processes like the reduction of nucleotides. researchgate.net

Novel Reactions and Catalytic Transformations Involving the S-S and C-S Bonds

The S-S and C-S bonds in this compound are susceptible to a variety of transition-metal-catalyzed transformations, which enable the construction of new carbon-sulfur and carbon-carbon bonds. dicp.ac.cnacs.org These reactions represent modern synthetic strategies that leverage the unique reactivity of organosulfur compounds.

S-S Bond Cleavage: The disulfide bond can be cleaved by various transition metal catalysts, often in the presence of a reducing agent like zinc. acs.org This allows for the in-situ generation of metal-thiolate species, which can then participate in cross-coupling reactions. For example, nickel-catalyzed reactions can couple disulfides with aryl halides to form aryl sulfides. acs.org

C-S Bond Activation: While more challenging, the activation and cleavage of the C-S bond have emerged as a powerful tool in cross-coupling chemistry. dicp.ac.cn Transition metals such as nickel, palladium, and copper can insert into the C(sp³)-S bond of the cyclobutyl group, leading to intermediates that can undergo further reactions. These include coupling with nucleophiles or undergoing aryl exchange reactions. acs.orgacs.org For instance, nickel-catalyzed aryl exchange reactions between aryl sulfides and aryl electrophiles have been developed, avoiding the use of odorous thiols. acs.org

Photoredox catalysis has also provided new avenues for C-S bond formation, often involving the generation of thiyl radicals from disulfides under mild, visible-light-mediated conditions. beilstein-journals.org These radicals can then engage in a variety of coupling reactions. mdpi.com

The table below summarizes some novel catalytic transformations involving disulfide and sulfide (B99878) bonds.

| Reaction Type | Catalyst System (Example) | Bond(s) Involved | Product Type |

| C-S Cross-Coupling | Ni/dcypt | C-S, S-S | Aryl Sulfides |

| Decarboxylative C-S Coupling | CuI / 1,10-phen | C-S | Diaryl Sulfides |

| Photoredox Thiol-Ene Reaction | Ru(bpz)₃₂ | S-S | Alkyl Sulfides |

| Aryl Exchange | Ni/dcypt | C-S | Aryl Sulfides |

| This table presents examples of catalytic systems and is not exhaustive. acs.orgmdpi.com |

Theoretical and Computational Investigations of Cyclobutyldisulfanyl Cyclobutane

Molecular Dynamics Simulations: Uncharted Territory

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, have not been specifically applied to (cyclobutyldisulfanyl)cyclobutane according to available research.

Conformational Dynamics in Different Solvation Environments

There is no available research on the molecular dynamics simulations of this compound to study its conformational dynamics in different solvents. Such simulations would reveal how the surrounding solvent molecules influence the shape and flexibility of the compound, which is critical for understanding its behavior in solution.

Exploration of Intermolecular Interactions and Solvent Effects

The non-covalent interactions of this compound with its environment, including other molecules of the same type and solvent molecules, are critical in determining its physical properties and reactivity. Computational chemistry provides powerful tools to explore these interactions at a molecular level. mdpi.com The primary intermolecular forces at play for this compound are London dispersion forces and dipole-dipole interactions. libretexts.org

The effect of a solvent on this compound can be profound, influencing its conformational preferences and reactivity. chemrxiv.orgrsc.org In a nonpolar solvent, intermolecular interactions would be dominated by dispersion forces. In a polar solvent, dipole-dipole interactions between the solute and solvent would become more significant. libretexts.org The presence of a solvent can also stabilize or destabilize certain conformations of the molecule. For instance, a polar solvent might favor conformations with a larger molecular dipole moment.

Computational approaches, such as those employing implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent models through molecular dynamics (MD) simulations, can be used to quantify these effects. thequantuminsider.comrsc.org These models can predict how the solvation free energy changes with the solvent, providing insights into solubility and the solvent's influence on reaction energetics. thequantuminsider.com For example, a study on hydroxypyrene photoacids demonstrated the necessity of including explicit solvent molecules in computations to accurately model systems with strong hydrogen bonding, a consideration that would be less critical for the disulfide in aprotic solvents but relevant in protic environments. rsc.org

A summary of the predominant intermolecular forces is presented in the table below.

| Interaction Type | Origin | Significance for this compound |

| London Dispersion Forces | Fluctuating electron clouds | Significant due to the polarizability of sulfur atoms and the size of the cyclobutyl rings. |

| Dipole-Dipole Interactions | Permanent dipoles from C-S bonds | Dependent on the molecular conformation; stronger in asymmetric conformers. |

The choice of solvent can significantly alter the balance of these forces and, consequently, the chemical behavior of the compound. mdpi.com

Analysis of Strain Energy and Its Correlation with Reactivity

The presence of two cyclobutane (B1203170) rings in this compound introduces significant ring strain, which is a key determinant of its structure and reactivity. wikipedia.org Ring strain arises from deviations from ideal bond angles, torsional strain from eclipsed conformations of substituents, and transannular interactions. wikipedia.org

Quantification of Cyclobutyl Ring Strain Contributions

The total strain energy of a cycloalkane can be quantitatively assessed by comparing its heat of combustion per methylene (B1212753) (CH₂) group to that of a strain-free reference, such as a long-chain alkane. libretexts.org Cyclobutane itself possesses a significant amount of strain energy, primarily due to angle strain from its C-C-C bond angles being compressed to around 90° from the ideal tetrahedral angle of 109.5°. wikipedia.orgresearchgate.net To alleviate some of this strain, the cyclobutane ring adopts a puckered, non-planar conformation. libretexts.org

The total strain energy of cyclobutane is approximately 26.3 kcal/mol. libretexts.org This value is a composite of angle strain and torsional strain. In this compound, the total strain energy would be influenced by the two cyclobutyl rings and any additional strain introduced by the disulfide linkage.

Computational methods, such as homodesmotic reactions, can be employed to calculate the ring strain energy (RSE) with good accuracy. researchgate.net These theoretical reactions involve breaking down the cyclic molecule into smaller, strain-free acyclic fragments while conserving the number and types of bonds. The enthalpy change of this reaction corresponds to the strain energy of the cyclic system.

A hypothetical homodesmotic reaction for a cyclobutyl group is shown below:

c-(CH₂)₄ + 4 CH₃-CH₃ → 4 CH₃-CH₂-CH₃

| Parameter | Approximate Value for Cyclobutane | Source |

| Total Strain Energy | 26.3 kcal/mol | libretexts.org |

| C-C-C Bond Angle | ~90° | wikipedia.org |

Structure-Reactivity Relationships Derived from Computational Data

Computational studies have established a strong correlation between the conformational energy of a disulfide bond and its reactivity, particularly its reduction potential. nih.gov A strained disulfide conformation, with a higher conformational energy, has a greater tendency to be reduced. nih.gov This is because upon reduction to the corresponding thiols, the unfavorable interactions contributing to the strain are released.

In this compound, the bulky cyclobutyl groups are expected to influence the C-S-S-C dihedral angle. The preferred dihedral angle for an unstrained disulfide is around 90°. The steric hindrance from the cyclobutyl rings could force this angle to deviate, leading to increased torsional strain within the disulfide bond itself. This inherent strain would make the disulfide bond more susceptible to cleavage reactions, such as reduction or thiol-disulfide exchange. harvard.edu

Computational modeling can be used to explore the potential energy surface of this compound with respect to the C-S-S-C dihedral angle. This would allow for the identification of the most stable conformers and the energy barriers between them. The calculated strain energies of these conformers can then be correlated with their predicted reactivity. For instance, a higher strain energy would imply a lower activation barrier for reactions involving the cleavage of the S-S bond.

Studies on other strained cyclic disulfides have shown that ring strain favors electron attachment, making them more susceptible to reduction. github.io The combination of the inherent strain of the cyclobutane rings and the potential for additional strain in the disulfide bridge makes this compound a molecule of significant theoretical interest for understanding structure-reactivity relationships in organosulfur chemistry. The reactivity of such disulfides is intricately linked to the conformations of the S-S bond. researchgate.net

Advanced Methodologies for Studying Cyclobutyldisulfanyl Cyclobutane Chemistry

Ultrafast X-ray Scattering for Resolving Reaction Kinetics

Ultrafast X-ray scattering is a powerful technique for observing the structural evolution of molecules during a chemical reaction in real-time. By using femtosecond X-ray pulses from an X-ray free-electron laser (XFEL), researchers can create "molecular movies" of photochemical processes, such as the cleavage of the disulfide bond. nih.govosti.gov

In a typical experiment, a pump laser pulse excites the molecule, initiating a reaction, and a subsequent X-ray probe pulse scatters off the evolving molecules. nih.gov The resulting scattering patterns are recorded at various time delays, providing snapshots of the changing interatomic distances. nih.govosti.gov This method is particularly well-suited for studying the photolability of the S-S bond in molecules like (Cyclobutyldisulfanyl)cyclobutane.

Research on analogous cyclic disulfides, such as 1,2-dithiane, demonstrates how this technique can unravel complex reaction pathways following UV excitation. nih.gov Upon excitation, the S-S bond can break, leading to a cascade of reactions that unfold on timescales from femtoseconds to nanoseconds. The time-dependent scattering data allows for the construction of a kinetic model, identifying transient species and their respective formation and decay rates. nih.gov This approach provides unparalleled insight into the primary photochemical events that are too fast to be captured by other methods.

Table 1: Illustrative Kinetic Scheme for Photodissociation of a Cyclic Disulfide This table is based on findings from related cyclic disulfide studies and illustrates the type of data obtainable from ultrafast X-ray scattering.

| Time Scale | Reaction Step | Description |

| < 100 fs | Photoexcitation | The molecule absorbs a UV photon, moving to an excited electronic state. |

| Femtoseconds (fs) | S-S Bond Cleavage | The primary photochemical event where the disulfide bond breaks, forming a diradical species. |

| Picoseconds (ps) | Conformational Relaxation & Fragmentation | The initial photoproducts may undergo structural changes or break down into smaller, more stable fragments. |

| Nanoseconds (ns) | Secondary Reactions & Recombination | Fragments may react with each other or the parent molecule, or potentially recombine. |

Data adapted from studies on cyclic disulfides to demonstrate the methodology's application. nih.gov

Advanced Electrochemical Characterization Techniques for Redox Processes

The disulfide bond is redox-active, making electrochemical techniques essential for understanding the electron transfer properties of this compound. Advanced methods like cyclic voltammetry (CV) provide detailed information about oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of the associated chemical reactions. doi.orgmdpi.com

In a cyclic voltammetry experiment, the potential applied to an electrode is swept linearly in a triangular waveform, and the resulting current is measured. mdpi.com For a disulfide compound, the oxidation process typically involves the removal of an electron from the sulfur atom, forming a cation radical. doi.org This radical can then undergo subsequent chemical reactions. The shape of the voltammogram, including peak potentials and currents, reveals the nature of this process (e.g., reversible, irreversible, or quasi-reversible) and the rates of any coupled reactions. doi.orgmdpi.comdtu.dk

Studies on various dialkyl and cyclic disulfides have shown that the oxidation mechanism often involves a reversible one-electron transfer followed by subsequent chemical reactions of the electrogenerated cation radical. doi.orgrsc.org The specific potentials and reaction rates are influenced by the structure of the alkyl groups attached to the disulfide bond. For this compound, the strained cyclobutyl rings may influence the stability of the redox species.

Table 2: Representative Electrochemical Data from Cyclic Voltammetry of a Disulfide This table presents hypothetical data based on typical values for dialkyl disulfides to illustrate the parameters obtained from electrochemical studies.

| Parameter | Value | Description |

| Anodic Peak Potential (Epa) | +1.5 V vs. Ag/AgCl | The potential at which the rate of oxidation is at a maximum. |

| Cathodic Peak Potential (Epc) | Not observed | The absence of a corresponding reduction peak on the reverse scan indicates an irreversible or quasi-reversible process. |

| Electron Transfer Step | Reversible (EEC mechanism) | The initial electron transfer is fast, but it is followed by an irreversible chemical reaction (EC mechanism). |

| Coupled Reaction Rate (k) | ~106 L mol-1s-1 | Rate constant for the reaction following the initial electron transfer, indicating a fast subsequent chemical step. doi.org |

Values are illustrative and based on general findings for disulfide electrochemistry. doi.orgresearchgate.net

Sophisticated Chromatographic and Mass Spectrometric Methods for Reaction Product Identification and Quantification

To fully understand the chemistry of this compound, it is crucial to identify and quantify the products formed during its reactions, such as oxidation, reduction, or photolysis. The combination of liquid chromatography (LC) for separation and mass spectrometry (MS) for detection and identification is an indispensable tool for this purpose. rsc.org

Liquid chromatography separates the components of a complex mixture based on their differential interactions with a stationary phase and a mobile phase. Following separation, the eluting compounds are introduced into a mass spectrometer. Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation analysis, structural information. docbrown.info

For instance, in studying the reduction of a disulfide bond, LC-MS can be used to identify the resulting thiol (cyclobutylthiol) and any side products. rsc.org In mass spectrometry, compounds containing the cyclobutane (B1203170) moiety would be expected to show characteristic fragmentation patterns, such as the loss of ethene or other small neutral molecules from the ring. docbrown.info High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition of unknown products. docbrown.info

Table 3: Expected Mass Spectrometric Fragments for this compound and Related Species This table is a predictive guide based on known fragmentation patterns of cyclobutane and disulfide compounds.

| Ion | m/z (Predicted) | Description |

| [C8H14S2]+• | 174 | Molecular ion (Parent ion) of this compound. |

| [C4H7S2]+ | 119 | Loss of a cyclobutyl radical. |

| [C4H7S]+ | 87 | Cleavage of the S-S bond with charge retention on one C4H7S fragment. |

| [C4H7]+ | 55 | Cyclobutyl cation, from C-S bond cleavage. docbrown.info |

| [C3H5]+ | 41 | Loss of a methyl group after rearrangement of the cyclobutyl ring. docbrown.info |

Fragmentation patterns are predicted based on general principles of mass spectrometry and data for analogous structures. rsc.orgdocbrown.info

Crystallographic Studies for Solid-State Structural Determination (if applicable)

If this compound can be obtained as a crystalline solid, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional molecular structure with atomic precision. rsc.orgmdpi.com This technique provides precise measurements of bond lengths, bond angles, and torsion (dihedral) angles, offering a static picture of the molecule's preferred conformation in the solid state. arizona.edu

For this compound, crystallographic data would be invaluable for several reasons. It would confirm the connectivity of the atoms and reveal the precise geometry of the cyclobutane rings (e.g., whether they are planar or puckered). researchgate.net Crucially, it would determine the C-S-S-C dihedral angle, which is a key structural parameter for disulfides and governs many of their chemical and physical properties. The analysis of intermolecular interactions in the crystal lattice, such as van der Waals forces or weak hydrogen bonds, can also provide insight into how the molecules pack in the solid state. mdpi.comnih.gov

The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the unit cell, from which the atomic positions are determined. rsc.org

Table 4: Representative Crystallographic Parameters for a Molecular Crystal This table shows the type of data obtained from a single-crystal X-ray diffraction experiment, using a cyclobutane derivative as an example.

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P21/c | Defines the specific symmetry operations within the crystal. mdpi.com |

| Unit Cell Dimensions | a = 9.0 Å, b = 9.0 Å, c = 10.0 Å, β = 111° | The dimensions of the repeating unit of the crystal lattice. mdpi.com |

| Z (Molecules per unit cell) | 4 | The number of molecules contained within one unit cell. mdpi.com |

| C-S-S-C Dihedral Angle | ~90° | A critical parameter defining the geometry of the disulfide bridge. |

| C-S Bond Length | ~1.82 Å | The distance between the carbon and sulfur atoms. |

| S-S Bond Length | ~2.05 Å | The length of the disulfide bond itself. |

Data is illustrative, based on typical values for organosulfur and cyclobutane-containing crystal structures. mdpi.comarizona.edu

Future Research Directions and Emerging Paradigms in Cyclobutyl Disulfide Chemistry

Exploration of Novel Synthetic Pathways with High Atom Economy

The development of efficient and sustainable synthetic methods is paramount. Future research should focus on moving beyond traditional methods to pathways that maximize atom economy, minimize waste, and utilize greener solvents and catalysts. While methods for analogous compounds like dicyclohexyl disulfide exist, such as the reaction of sodium disulfide with chlorocyclohexane (B146310) in an aqueous solvent, these can be improved upon. google.com

A promising avenue is the direct oxidative coupling of cyclobutyl thiol. This reaction, often catalyzed by mild and environmentally benign oxidants, typically yields water as the only byproduct, thus exhibiting high atom economy. Another approach could be a modified reductive thiolation, which has been successfully used for the synthesis of other cyclobutyl sulfides like cyclobutyl phenyl sulfide (B99878) from cyclobutanone. tandfonline.com This method avoids the potential for rearrangements that can occur when starting with cyclobutyl halides. tandfonline.com Nickel-catalyzed aryl exchange reactions, which have been developed for synthesizing various alkyl sulfides, including those with a cyclobutyl group, could also be adapted for disulfide synthesis. acs.org

A comparative analysis of potential future synthetic strategies is presented below.

Table 1: Comparison of Potential Atom-Economical Synthetic Pathways for (Cyclobutyldisulfanyl)cyclobutane

Investigation of Unprecedented Reactivity Profiles under Extreme Conditions

The disulfide bond is known to be responsive to various stimuli, including heat, light, and redox agents. illinois.edu The presence of the strained cyclobutyl moiety is expected to significantly influence the reactivity of the S-S bond in this compound, a research area that remains entirely unexplored. Investigations under extreme conditions—such as high pressure, plasma, or intense photochemical irradiation—could reveal novel reaction pathways. For instance, UV light can induce the homolytic cleavage of disulfide bonds to produce sulfenyl radicals, which can participate in metathesis reactions. illinois.edunih.gov The interplay of this radical chemistry with the potential for cyclobutyl ring-opening or rearrangement reactions under high energy input could lead to the formation of unique polymeric or cage-like structures.

Table 2: Proposed Research into Reactivity Profiles under Extreme Conditions

Advanced Integration of Computational and Experimental Approaches for Predictive Design

Modern chemical research benefits immensely from the synergy between computational modeling and experimental validation. nih.gov For this compound, a molecule for which little empirical data exists, this integrated approach is not just beneficial but essential. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict fundamental properties like bond dissociation energies, vibrational frequencies for spectroscopic analysis, and reaction mechanisms. researchgate.net Molecular Dynamics (MD) simulations can provide insight into the conformational dynamics and behavior of the molecule in different environments. nih.gov These computational predictions can guide experimental work, saving significant time and resources. For example, predicted NMR chemical shifts can aid in the characterization of synthetic products, and calculated reaction barriers can help in selecting the most promising synthetic routes. researchgate.net

Table 3: Integrated Computational-Experimental Workflow for this compound

Development of Stimuli-Responsive Materials Based on Disulfide Dynamic Covalent Chemistry

The most exciting future prospect for cyclobutyl disulfide chemistry lies in its application to materials science, specifically through dynamic covalent chemistry (DCC). nanoge.org The disulfide bond is a cornerstone of DCC, as its reversible nature allows for the creation of "smart" materials that can adapt, self-heal, and be recycled. rug.nlnih.gov By incorporating the this compound moiety into polymer backbones or as cross-linkers, it should be possible to create novel materials. These materials could exhibit stimuli-responsive behavior; for example, the application of a reducing agent or UV light could cleave the disulfide bonds, leading to a decrease in viscosity or the dissolution of the material. nih.gov Upon removal of the stimulus and application of an oxidant, the bonds could reform, restoring the material's original properties. This dynamic nature is highly sought after for applications in recyclable thermosets, self-healing coatings, and drug-delivery systems. nih.gov

Table 4: Potential Stimuli-Responsive Behavior of Materials Incorporating a Cyclobutyl Disulfide Moiety

Expanding Applications in Emerging Nanoscience and Advanced Material Fabrication

The principles of disulfide chemistry are already being applied in nanoscience, for instance, in the functionalization of gold nanoparticles with thiol-containing ligands. The this compound molecule offers a unique building block for this domain. It could be used to create self-assembled monolayers (SAMs) on various surfaces, where the cyclobutyl groups would dictate the packing density and surface properties. Furthermore, the dynamic nature of the disulfide bond could be harnessed to create switchable surfaces whose properties (e.g., hydrophobicity) could be altered by external stimuli.

In advanced material fabrication, dicyclobutyl disulfide could serve as a novel vulcanizing agent for rubbers, potentially imparting unique thermal or mechanical properties due to the strained cyclobutyl group. It could also be explored as a linker molecule in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), creating materials with dynamic pores that could respond to guest molecules or external signals, a feature of great interest for separations and catalysis. While much of the work in disulfide nanomaterials has focused on inorganic compounds like Tungsten Disulfide (WS₂) nanomedicine-rj.comnih.gov, the functional versatility of organic disulfides like this compound provides a complementary and largely unexplored avenue for creating novel nanoscale devices and materials.

Table 5: Compound Names Mentioned in the Article

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.